molecular formula C5H9NO4S B6229048 2-(cyclopropylsulfamoyl)acetic acid CAS No. 1042583-37-8

2-(cyclopropylsulfamoyl)acetic acid

Cat. No.: B6229048
CAS No.: 1042583-37-8
M. Wt: 179.20 g/mol
InChI Key: ZGDOSUNMVQVTBL-UHFFFAOYSA-N
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Description

2-(cyclopropylsulfamoyl)acetic acid is an organic compound with the molecular formula C5H9NO4S. It belongs to the family of sulfonamide antibiotics, which are widely used in the treatment of bacterial infections. The compound is characterized by the presence of a cyclopropyl group attached to a sulfamoyl moiety, which is further connected to an acetic acid group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylsulfamoyl)acetic acid typically involves the reaction of cyclopropylamine with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with sulfur dioxide to introduce the sulfamoyl group. The overall reaction can be summarized as follows:

    Cyclopropylamine + Chloroacetic acid: This step involves the nucleophilic substitution of chloroacetic acid by cyclopropylamine to form an intermediate.

    Intermediate + Sulfur dioxide: The intermediate is then treated with sulfur dioxide to introduce the sulfamoyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylsulfamoyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-(cyclopropylsulfamoyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(cyclopropylsulfamoyl)acetic acid involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The compound targets the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway. By inhibiting this enzyme, the compound disrupts the production of folate, an essential nutrient for bacterial growth and replication, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfamethoxazole: A widely used sulfonamide antibiotic with a broader spectrum of activity.

    Sulfadiazine: Known for its use in treating toxoplasmosis and other infections.

Uniqueness

2-(cyclopropylsulfamoyl)acetic acid is unique due to its cyclopropyl group, which imparts specific chemical properties that enhance its antibacterial activity. The presence of the cyclopropyl group also affects the compound’s pharmacokinetics, making it more effective in certain applications compared to other sulfonamide antibiotics.

Properties

CAS No.

1042583-37-8

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

2-(cyclopropylsulfamoyl)acetic acid

InChI

InChI=1S/C5H9NO4S/c7-5(8)3-11(9,10)6-4-1-2-4/h4,6H,1-3H2,(H,7,8)

InChI Key

ZGDOSUNMVQVTBL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)CC(=O)O

Purity

95

Origin of Product

United States

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